molecular formula C14H14N2O5 B565899 (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde CAS No. 1160170-03-5

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde

Cat. No.: B565899
CAS No.: 1160170-03-5
M. Wt: 290.275
InChI Key: UCLGSDDPMNXDBW-GFCCVEGCSA-N
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Description

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde is a chiral oxazolidinone derivative featuring a morpholin-3-one-substituted phenyl ring at the 3-position and a carboxaldehyde group at the 5-position. The (5R) stereochemistry and aldehyde functionality distinguish it from clinically approved analogs like rivaroxaban, which has a (5S) configuration and a thiophenecarboxamide substituent .

Properties

IUPAC Name

(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-8-12-7-16(14(19)21-12)11-3-1-10(2-4-11)15-5-6-20-9-13(15)18/h1-4,8,12H,5-7,9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGSDDPMNXDBW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction, followed by the introduction of the morpholinyl and phenyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Rivaroxaban (5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide)

  • Structural Differences :
    • Aldehyde vs. Thiophenecarboxamide : The target compound replaces rivaroxaban’s chlorothiophene-carboxamide group with a carboxaldehyde, reducing molecular weight (estimated ~380 vs. 435.89 g/mol for rivaroxaban) and altering reactivity .
    • Stereochemistry : The (5R) configuration contrasts with rivaroxaban’s (5S) enantiomer, which is critical for its anticoagulant activity .
  • Pharmacological Implications :
    • Rivaroxaban’s thiophenecarboxamide moiety enhances Factor Xa binding affinity, while the aldehyde in the target compound may limit stability or bioavailability due to reactivity .
  • Synthetic Role :
    • The target compound could be an intermediate in synthesizing rivaroxaban derivatives, as morpholin-3-one-phenyl precursors are key in such pathways .
Table 1: Key Physicochemical Properties
Property Target Compound (5R) Rivaroxaban (5S)
Molecular Formula C₁₇H₁₇N₃O₅* C₁₉H₁₈ClN₃O₅S
Molecular Weight (g/mol) ~380 (estimated) 435.89
Key Functional Groups Carboxaldehyde Thiophenecarboxamide
Stereochemistry 5R 5S
Pharmacological Activity Unknown Factor Xa inhibitor (IC₅₀ = 0.7 nM)

*Estimated based on structural similarity.

MM3300.08: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

  • Structural Differences: Substituents: Chloromethyl group at C5 vs. carboxaldehyde; fluorine at C3-phenyl position. Morpholine Oxidation State: Morpholinyl (non-oxidized) vs. morpholin-3-one (oxidized) in the target compound .
  • Implications :
    • The chloromethyl group in MM3300.08 may facilitate further functionalization, while the carboxaldehyde in the target compound offers a reactive site for conjugation or degradation.

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride

  • Role in Synthesis: This compound (CAS 898543-06-1) is a direct precursor to rivaroxaban, highlighting the importance of the aminomethyl-oxazolidinone scaffold .
  • Comparison: The target compound’s carboxaldehyde could be reduced to an aminomethyl group, bridging it to this intermediate.

Polymorphic and Amorphous Forms of Rivaroxaban

  • Relevance :
    • Rivaroxaban’s polymorphs (e.g., Form I and II) and amorphous forms exhibit varying solubility and bioavailability .
  • Contrast :
    • The target compound’s aldehyde group may limit polymorphism due to higher reactivity, necessitating stabilization strategies for pharmaceutical use.

Pharmacological and Formulation Implications

  • Activity Prediction :
    • The absence of rivaroxaban’s thiophenecarboxamide likely reduces Factor Xa affinity, but the morpholin-3-one-phenyl group may retain some target binding .
  • Formulation Needs :
    • Unlike rivaroxaban’s cocrystals with malonic acid (enhanced solubility) , the target compound may require solubilizers (e.g., cellulose derivatives) or encapsulation to mitigate reactivity .

Biological Activity

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde is a compound of significant interest in pharmaceutical research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N2O5
  • CAS Number : 865479-71-6
  • Molecular Weight : 286.27 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in coagulation pathways, similar to the action of Rivaroxaban, a well-known anticoagulant. This compound may act by selectively inhibiting Factor Xa, thus preventing thrombin generation and subsequent fibrin formation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticoagulantInhibits Factor Xa, reducing blood clot formation.
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialShows activity against certain bacterial strains, indicating potential use as an antibiotic.

Case Studies and Research Findings

  • Anticoagulant Activity :
    A study demonstrated that this compound effectively reduced thrombus formation in animal models. The compound's binding affinity for Factor Xa was comparable to that of Rivaroxaban, suggesting its potential as a novel anticoagulant agent.
  • Antitumor Effects :
    Research published in the Journal of Medicinal Chemistry highlighted the compound's cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved induction of apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.
  • Antimicrobial Activity :
    A recent investigation found that the compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating a promising lead for antibiotic development.

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